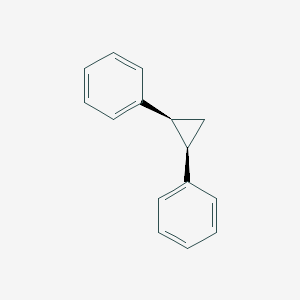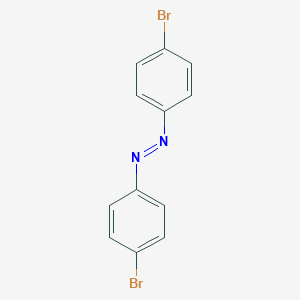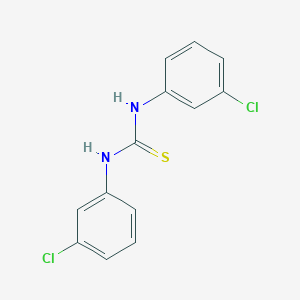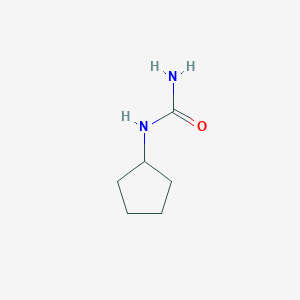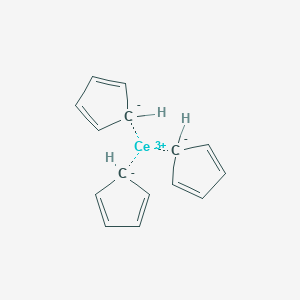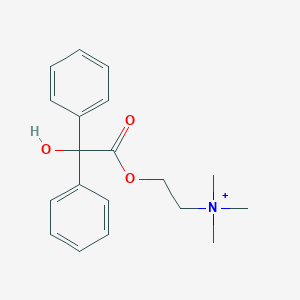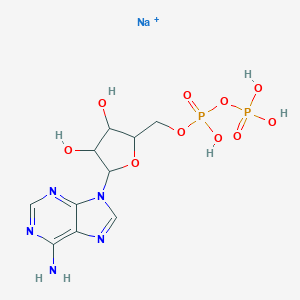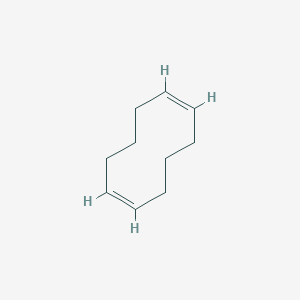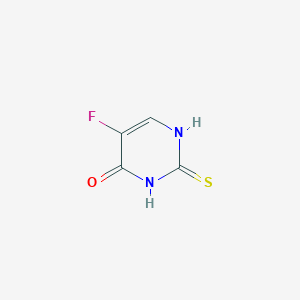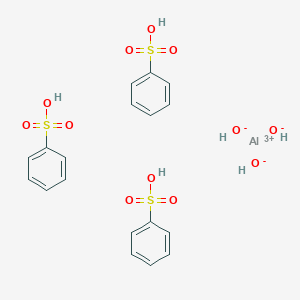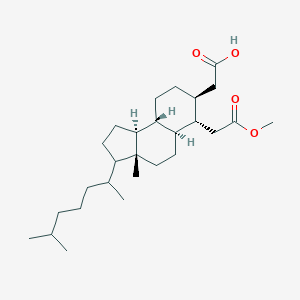
2,3-Secocholestan-2,3-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Secocholestan-2,3-dioic acid (SCDA) is a sterol derivative that has gained significant attention in recent years due to its potential applications in scientific research. SCDA is a naturally occurring compound that is found in various plants and animals, including human beings. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wissenschaftliche Forschungsanwendungen
2,3-Secocholestan-2,3-dioic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has also been reported to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Wirkmechanismus
The mechanism of action of 2,3-Secocholestan-2,3-dioic acid is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-Secocholestan-2,3-dioic acid is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, this compound has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, the limitations of this compound include its low solubility and stability, which make it difficult to use in experiments. Moreover, the synthesis of this compound is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
The potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. One of the directions is to investigate the effects of this compound on the gut microbiome, as recent studies have suggested that the gut microbiome plays a crucial role in various diseases, including inflammatory bowel disease and diabetes. Another direction is to investigate the effects of this compound on the immune system, as the compound has been shown to possess anti-inflammatory properties. Moreover, the development of novel delivery systems for this compound could improve its solubility and stability, making it easier to use in experiments.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of this compound is complex, and the compound has limitations, including low solubility and stability. However, the potential applications of this compound in scientific research are vast, and several future directions can be considered. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
2,3-Secocholestan-2,3-dioic acid can be synthesized from cholesterol through a series of chemical reactions. The synthesis involves the oxidation of the steroid nucleus at the C-2 and C-3 positions, followed by the formation of a carboxylic acid group at the C-24 position. The final product is obtained by the hydrolysis of the ester bond at the C-3 position. The synthesis of this compound has been reported in several studies, and the yield of the compound varies depending on the reaction conditions.
Eigenschaften
CAS-Nummer |
1178-00-3 |
|---|---|
Molekularformel |
C27H46O4 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |
InChI-Schlüssel |
RCIKMGJXOLVLBU-DUSSVLROSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
Synonyme |
2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



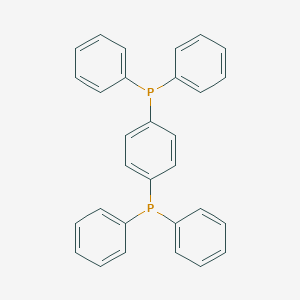
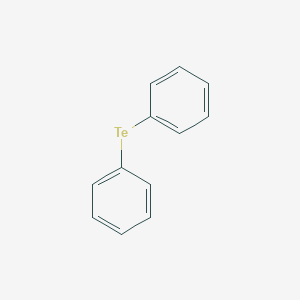
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
